![molecular formula C11H8BrF4NO B13717839 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide](/img/structure/B13717839.png)
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is a complex organic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzamide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide typically involves multiple steps, starting from commercially available precursorsThe trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressures to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential as a fungicide or herbicide due to its unique chemical properties.
Material Science: It is investigated for its use in the development of advanced materials with specific electronic or optical properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-chloro-N-cyclopropyl-4-(trifluoromethyl)benzamide: Similar structure but with a chlorine atom instead of fluorine.
4-Bromo-2-(trifluoromethyl)aniline: Lacks the cyclopropyl and amide groups but contains the bromine and trifluoromethyl groups.
Uniqueness
5-Bromo-N-cyclopropyl-2-fluoro-4-trifluoromethyl-benzamide is unique due to the combination of its substituents, which confer specific chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring robust and selective compounds .
Eigenschaften
Molekularformel |
C11H8BrF4NO |
---|---|
Molekulargewicht |
326.08 g/mol |
IUPAC-Name |
5-bromo-N-cyclopropyl-2-fluoro-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C11H8BrF4NO/c12-8-3-6(10(18)17-5-1-2-5)9(13)4-7(8)11(14,15)16/h3-5H,1-2H2,(H,17,18) |
InChI-Schlüssel |
RURLBIWUEHTGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1NC(=O)C2=CC(=C(C=C2F)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.